molecular formula C8H8N2OS B12882842 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole

2-(Aminomethyl)-6-mercaptobenzo[d]oxazole

Cat. No.: B12882842
M. Wt: 180.23 g/mol
InChI Key: PQNLKYMPAZFKIC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the intermediate, which is then cyclized to produce the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-(Aminomethyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, potentially altering their function. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    2-Aminooxazole: Contains a primary amine group and an oxazole ring.

    2-Aminothiazole: Similar structure but with a sulfur atom in the ring instead of oxygen.

    Benzoxazole: Lacks the aminomethyl and thiol groups but has a similar oxazole core.

Uniqueness: 2-(Aminomethyl)-6-mercaptobenzo[d]oxazole is unique due to the presence of both an aminomethyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-6-thiol

InChI

InChI=1S/C8H8N2OS/c9-4-8-10-6-2-1-5(12)3-7(6)11-8/h1-3,12H,4,9H2

InChI Key

PQNLKYMPAZFKIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)OC(=N2)CN

Origin of Product

United States

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